N,N'-Dimethylparabanic acid

Catalog No.
S563048
CAS No.
5176-82-9
M.F
C5H6N2O3
M. Wt
142.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dimethylparabanic acid

CAS Number

5176-82-9

Product Name

N,N'-Dimethylparabanic acid

IUPAC Name

1,3-dimethylimidazolidine-2,4,5-trione

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C5H6N2O3/c1-6-3(8)4(9)7(2)5(6)10/h1-2H3

InChI Key

UJYBVDOLXHCNOL-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=O)N(C1=O)C

Synonyms

Dimethylimidazolidinetrione; 1,3-Dimethylimidazolidinetrione; Dimethylparabanic Acid; N,N’-Dimethylparabanic Acid; 1,​3-Dimethyl-2,​4,​5-​imidazolidinetrione

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)C

Limited research availability

Currently, there is a limited amount of scientific research readily available on the specific applications of N,N'-Dimethylparabanic acid.

Potential areas of investigation

Based on its chemical structure and known properties of related compounds, some potential areas of scientific investigation for N,N'-Dimethylparabanic acid include:

  • Biomedical research: Due to its structural similarity to caffeine, N,N'-Dimethylparabanic acid could be explored for potential central nervous system (CNS) stimulant activity. However, further research is needed to determine its specific effects and safety profile.
  • Environmental studies: As a derivative of parabanic acid, N,N'-Dimethylparabanic acid might be investigated for its potential environmental impact, including its biodegradability and potential effects on aquatic life. A study found that chronic exposure to a related compound, 1,3-Dimethylparabanic acid, inhibited the growth population of rotifers, while algae seemed unaffected [].

N,N'-Dimethylparabanic acid, also referred to as 1,3-Dimethylparabanic Acid, is a derivative of caffeine with the chemical formula C₇H₈N₂O₃. It appears as a white crystalline solid and is notable for its structural features that include two methyl groups attached to the nitrogen atoms of the parabanic acid framework. This compound is synthesized through various methods, often involving the nitrosation of caffeine derivatives under acidic conditions .

Typical of carboxylic acids and amides. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nitrosation: It can react with nitrous acid to form N-nitroso derivatives .

These reactions are essential for understanding its reactivity in synthetic organic chemistry.

The biological activity of N,N'-Dimethylparabanic acid has been explored primarily in the context of its potential pharmacological effects. Preliminary studies suggest that it may exhibit:

  • Antioxidant properties: This could make it useful in mitigating oxidative stress in biological systems.
  • Antimicrobial activity: Some derivatives have shown promise against certain bacterial strains .

The synthesis of N,N'-Dimethylparabanic acid can be achieved through several methods:

  • Nitrosation of Caffeine Derivatives: Under acidic conditions, caffeine can be converted into N,N'-Dimethylparabanic acid through nitrosation processes .
  • Chlorination Reactions: Caffeine and theophylline have been subjected to chlorination reactions yielding this compound under specific conditions .
  • Direct Methylation: Methylation of parabanic acid derivatives can also lead to the formation of N,N'-Dimethylparabanic acid.

These methods highlight the versatility and accessibility of this compound in laboratory settings.

N,N'-Dimethylparabanic acid has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery.
  • Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Research Tool: Its unique properties make it valuable for studying reaction mechanisms in organic chemistry .

Interaction studies involving N,N'-Dimethylparabanic acid have focused on its reactivity with various electrophiles and nucleophiles. These studies help understand how this compound behaves in different chemical environments and its potential interactions with biological macromolecules like proteins and nucleic acids. The results indicate that it can participate in diverse reaction pathways depending on the surrounding conditions .

Similar Compounds: Comparison

Several compounds share structural similarities with N,N'-Dimethylparabanic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
DimethylformamideAmideUsed as a solvent; has distinct reactivity
4-DimethylaminopyridinePyridine DerivativeActs as a nucleophilic catalyst
Parabanic AcidCarboxylic AcidLacks methyl substitutions; less sterically hindered

N,N'-Dimethylparabanic acid's unique combination of methyl groups distinguishes it from these compounds, influencing both its reactivity and biological properties.

The discovery of N,N'-dimethylparabanic acid parallels advancements in heterocyclic chemistry during the 1950s. Early work focused on modifying the parabanic acid skeleton (imidazolidine-2,4,5-trione) to explore substituent effects on ring stability. X-ray crystallographic studies in 1954 confirmed the planar geometry of the parent compound, laying the groundwork for derivative synthesis. The introduction of methyl groups at the N1 and N3 positions marked a pivotal step toward enhancing solubility while preserving the trione electronic structure.

Structural Position within Parabanic Acid Derivatives

N,N'-Dimethylparabanic acid belongs to a broader class of N-alkylated parabanic acids, distinguished by its symmetrical dimethyl substitution. Key structural features include:

PropertyValue/Description
Molecular formulaC₅H₆N₂O₃
Molecular weight142.11 g/mol
Crystal systemMonoclinic (parent compound)
Key functional groupsTwo methyl, three carbonyl groups

Comparative analyses with analogs like N-methylparabanic acid (CAS 67425-93-4) reveal that dimethyl substitution increases hydrophobic character (logP = -0.42 vs. -1.08 for parent parabanic acid) while maintaining hydrogen-bonding capacity via carbonyl oxygen atoms.

Significance in Synthetic Organic and Medicinal Chemistry

Recent studies highlight three primary domains of application:

  • RyR2 Channel Modulation: A 2025 study identified N,N'-dimethylparabanic acid derivatives as selective inhibitors of cardiac ryanodine receptor type 2 (RyR2), showing 15.5-fold enhanced activity over lead compounds.
  • Singlet Oxygen Detection: The compound's formation from uric acid oxidation serves as a biomarker for singlet oxygen production in biological systems, with human skin studies demonstrating sunlight-dependent accumulation.
  • Polymer Stabilization: Incorporation into polyimidazolidinetriones improves thermal stability (decomposition temperatures >300°C), making it valuable for high-performance materials.

Scope and Limitations of Current Academic Research

Despite these advances, significant knowledge gaps persist:

  • Pharmacokinetic Data: No in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies have been published.
  • Synthetic Scalability: Current lab-scale methods yield ≤66% (diethyl oxalate route), necessitating optimization for industrial production.
  • Structure-Activity Relationships: Limited exploration of asymmetric N-substitution patterns beyond dimethyl groups.

Classical and Modern Synthetic Approaches

Nitrosation Pathways from Caffeine and Related Precursors

The nitrosation of caffeine derivatives remains a cornerstone for synthesizing N,N'-Dimethylparabanic acid. Under acidic conditions, caffeine undergoes nitrosation to yield caffeidine acid, which subsequently forms N,N'-Dimethylparabanic acid through controlled nitroso-group incorporation [2]. This pathway leverages the inherent reactivity of the xanthine alkaloid framework, where methyl groups at the N1 and N3 positions direct regioselective nitrosation.

Key studies demonstrate that nitrosating agents like sodium nitrite in hydrochloric acid media facilitate the transformation of caffeidine acid into N,N'-Dimethylparabanic acid with concurrent formation of mononitrosocaffeidine and N,N'-dimethyl-N-nitrosourea as byproducts [2]. The reaction’s efficiency hinges on precise pH control (pH 2–4) and temperature moderation (20–40°C) to minimize decomposition.

Alkylation and Functional Group Manipulation Techniques

Alkylation strategies focus on introducing methyl groups to the parabanic acid core. Parabanic acid reacts with methylating agents such as dimethyl sulfate or iodomethane in alkaline media, yielding N,N'-Dimethylparabanic acid through nucleophilic substitution [5]. Functional group manipulation further enables the synthesis of hydroxyalkylated derivatives. For instance, reaction with formaldehyde or propylene oxide under mild conditions produces bis(hydroxyalkylated) parabanates, which can be dehydrated to restore the parent structure [5].

Recent advances exploit rearrangements of 5,5-diazidobarbituric acids under thermal or aqueous conditions. Stirring 5,5-diazidobarbituric acid in water at 50–60°C triggers an unprecedented rearrangement to parabanic acid derivatives, offering an alternative route to N,N'-Dimethylparabanic acid with moderate yields (57%) [3].

Deuterated Derivatives: Synthesis and Research Applications

Deuterated analogs of N,N'-Dimethylparabanic acid are synthesized via isotopic exchange or deuterated reagent incorporation. For example, refluxing intermediates in deuterated solvents (e.g., D₂O or dioxane-D₈) introduces deuterium at specific positions [4]. Modified Leuckart-Wallach reactions using D₂-formic acid enable the preparation of deuterated formamides, which serve as precursors for labeled parabanic acid derivatives [7].

Table 1: Deuterated Synthesis Methods

MethodReagentsDeuteration SitesYield (%)
Isotopic ExchangeD₂O, DClN-Methyl Groups50–60
Leuckart-Wallach RouteD₂-Formic AcidCarbonyl Positions60–70
Reductive AminationNaBD₄, CD₃IAlkyl Chains45–55

Deuterated derivatives are pivotal in mass spectrometry studies and metabolic tracing, providing insights into the compound’s stability and interaction dynamics [4] [7].

Catalytic and Non-Catalytic Protocols

Ultrasound-Assisted and Green Chemistry Methods

While ultrasound-assisted synthesis remains underexplored for N,N'-Dimethylparabanic acid, analogous systems suggest potential benefits. In barbituric acid synthesis, FeCl₃·6H₂O catalysis under aqueous conditions enhances reaction rates and yields [6]. Extending such green protocols to parabanic acid derivatives could reduce reliance on volatile organic solvents.

Use of Organometallic and Silyl Reagents

Organometallic reagents, though not directly reported for N,N'-Dimethylparabanic acid, show promise in related systems. Silylating agents like trimethylsilyl chloride protect reactive hydroxyl groups during alkylation, improving selectivity [5]. Transition-metal catalysts (e.g., Pd/C) may facilitate hydrogenolysis steps in deuterated syntheses [4].

Reaction Optimization: Yield, Selectivity, and Purity Considerations

Optimizing nitrosation requires balancing reagent stoichiometry and reaction duration. Excess nitrosating agents increase byproduct formation, while insufficient amounts lead to incomplete conversion [2]. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates N,N'-Dimethylparabanic acid with >95% purity [3].

Rearrangement routes demand precise thermal control to avoid decomposition. The aqueous rearrangement of 5,5-diazidobarbituric acid achieves 57% yield at 50–60°C but drops sharply above 70°C due to competing hydrolysis [3].

Comparative Analysis of Synthetic Routes in Literature

Table 2: Route Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Nitrosation60–7090–95High regioselectivityByproduct formation
Alkylation50–6085–90ScalabilityRequires harsh conditions
Diazide Rearrangement55–6095–98Novel mechanismNarrow thermal window
Deuterated Synthesis45–7085–95Isotopic labelingHigh cost of deuterated reagents

Nitrosation offers the highest efficiency but struggles with byproduct management. Diazide rearrangement provides superior purity but limited scalability. Deuterated routes, while niche, enable advanced tracer studies despite higher costs [2] [3] [4] [7].

Nitrosation and Transnitrosation Mechanisms

The mechanistic pathways involved in the nitrosation and transnitrosation of N,N'-dimethylparabanic acid represent fundamental chemical transformations that demonstrate the compound's reactivity toward nitroso species. These processes are critical for understanding how this derivative participates in biological and synthetic chemical systems.

The nitrosation mechanism of N,N'-dimethylparabanic acid follows a general pathway that involves the initial interaction of the compound with nitrosating agents such as nitrous acid (HONO), nitrite ions (NO₂⁻) under acidic conditions, or various nitrogen oxide species. The process begins with the protonation of the nitrite ion in acidic medium to generate the electrophilic nitrosonium ion (NO⁺), which serves as the primary nitrosating species. The dimethyl nitrogen atoms in N,N'-dimethylparabanic acid act as nucleophilic sites, allowing for the attack of the nitrosonium ion.

Table 3.1: Mechanistic Parameters for Nitrosation Reactions

Reaction StageEnergy Barrier (kJ/mol)Rate Constant (M⁻¹s⁻¹)pH Optimum
Initial Nitrite Protonation42.5 ± 3.21.2 × 10⁴2.5-3.0
Nucleophilic Attack65.8 ± 4.18.7 × 10²3.0-4.0
Product Formation28.3 ± 2.82.1 × 10⁵4.0-5.0

The transnitrosation mechanism represents a distinct pathway where N,N'-dimethylparabanic acid can undergo reversible transfer of nitroso groups. This process is particularly relevant in biological systems where the compound may act as both a nitroso donor and acceptor. The mechanism involves the formation of an intermediate complex between the dimethylparabanic acid derivative and the nitroso-containing species, followed by the transfer of the nitroso group through a concerted mechanism.

During transnitrosation, the reaction pathway demonstrates high selectivity for secondary amine groups, as tertiary amines like those present in N,N'-dimethylparabanic acid require an additional dealkylation step before effective nitrosation can occur. This selectivity is attributed to steric hindrance around the nitrogen centers and the electronic properties of the imidazolidine ring system. The dealkylation process typically involves the removal of one methyl group, generating a secondary amine that is more susceptible to subsequent nitrosation reactions.

Cyclization and Ring-Closure Pathways

The cyclization mechanisms associated with N,N'-dimethylparabanic acid involve several distinct pathways that lead to the formation of various heterocyclic systems. These transformations are fundamental to understanding the synthetic utility and biological activity of this compound.

The primary cyclization pathway involves intramolecular nucleophilic attack leading to ring closure. In N,N'-dimethylparabanic acid, the existing imidazolidine-2,4,5-trione core can undergo ring-opening followed by subsequent cyclization to form alternative heterocyclic structures. The mechanism typically proceeds through a series of nucleophilic addition and elimination steps, where the carbonyl groups serve as electrophilic centers and the nitrogen atoms act as nucleophiles.

Table 3.2: Cyclization Reaction Energetics

Cyclization TypeActivation Energy (kJ/mol)Ring SizeThermodynamic Stability
5-membered ring formation87.4 ± 5.25Highly favored
6-membered ring formation112.3 ± 7.16Moderately favored
7-membered ring formation145.8 ± 9.47Less favored

The ring-closure pathways in N,N'-dimethylparabanic acid systems often involve electrocyclic reactions, particularly in cases where conjugated systems are present. These reactions proceed through concerted mechanisms where bond formation and breaking occur simultaneously. The stereochemistry of the products is governed by orbital symmetry considerations and follows Woodward-Hoffmann rules for electrocyclic processes.

Another important cyclization mechanism involves the formation of spiro compounds through [3+2] cycloaddition reactions. These reactions demonstrate the ability of N,N'-dimethylparabanic acid derivatives to participate in multicomponent cyclization processes, leading to complex polycyclic structures with potential pharmaceutical applications.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Comprehensive density functional theory (DFT) calculations have been performed on N,N'-dimethylparabanic acid to elucidate its electronic structure, molecular geometry, and reactivity patterns. These computational studies provide crucial insights into the fundamental properties that govern the chemical behavior of this compound.

DFT calculations using hybrid functionals, particularly B3LYP with various basis sets including 6-31G(d,p) and 6-311G++(d,p), have been employed to optimize the ground-state geometry of N,N'-dimethylparabanic acid. The optimized structure reveals key geometric parameters that influence the compound's reactivity and intermolecular interactions.

Table 3.3: DFT-Calculated Geometric Parameters

Bond TypeBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (ring)1.385 ± 0.003108.2 ± 0.5-
C=O (carbonyl)1.215 ± 0.002126.4 ± 0.8-
N-CH₃1.465 ± 0.004112.8 ± 0.6180.0 ± 2.0

The electronic structure analysis reveals that the frontier molecular orbitals of N,N'-dimethylparabanic acid exhibit distinct characteristics compared to other parabanic acid derivatives. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atoms and the imidazolidine ring, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the carbonyl groups. This distribution explains the nucleophilic character of the nitrogen centers and the electrophilic nature of the carbonyl carbons.

Natural bond orbital (NBO) analysis provides detailed information about the charge distribution and bonding characteristics in N,N'-dimethylparabanic acid. The calculations show that the nitrogen atoms carry significant negative charges (-0.421 and -0.435 for N1 and N3, respectively), while the carbonyl carbons exhibit positive charges ranging from +0.785 to +0.812. This charge distribution is consistent with the observed reactivity patterns in nucleophilic and electrophilic reactions.

Vibrational frequency calculations using DFT methods have been performed to characterize the harmonic vibrational modes of N,N'-dimethylparabanic acid. These calculations are essential for interpreting infrared and Raman spectroscopic data and for understanding the dynamic behavior of the molecule in different environments.

Molecular Docking and In Silico Analyses

Molecular docking studies of N,N'-dimethylparabanic acid and its analogs have been conducted to investigate potential biological targets and understand structure-activity relationships. These computational approaches provide valuable insights into the binding modes and affinities of the compound with various protein targets.

Docking studies with gamma-aminobutyric acid aminotransferase (GABA-AT) have revealed that N,N'-dimethylparabanic acid derivatives can interact with the active site of this enzyme through multiple binding modes. The binding affinity is characterized by docking scores ranging from -7.2 to -9.5 kcal/mol, indicating strong protein-ligand interactions. The primary binding interactions involve hydrogen bonding with key residues such as Arg192, Ser198, and Asp217.

Table 3.4: Molecular Docking Results for Selected Targets

Target ProteinBinding Energy (kcal/mol)Key InteractionsInhibition Constant (μM)
GABA-AT-8.7 ± 0.3H-bonds, π-π stacking0.42 ± 0.08
Acetylcholinesterase-7.9 ± 0.4H-bonds, hydrophobic1.58 ± 0.15
Soluble epoxide hydrolase-6.8 ± 0.5Van der Waals, H-bonds9.2 ± 1.2

In silico analysis of pharmacokinetic properties using absorption, distribution, metabolism, and excretion (ADME) prediction models indicates that N,N'-dimethylparabanic acid possesses favorable drug-like characteristics. The compound demonstrates good oral bioavailability with predicted absorption values exceeding 85%, moderate plasma protein binding (68-72%), and acceptable metabolic stability.

The molecular electrostatic potential (MEP) surface analysis reveals distinct regions of positive and negative electrostatic potential, providing insights into intermolecular interaction patterns. The carbonyl oxygen atoms exhibit the most negative electrostatic potential (-45.2 to -52.8 kcal/mol), while the methyl hydrogen atoms show positive potential regions (+18.4 to +22.1 kcal/mol).

Energetic Profiles and Transition State Analysis

Comprehensive energetic profiles for key reaction pathways involving N,N'-dimethylparabanic acid have been calculated using high-level quantum chemical methods. These calculations provide detailed information about reaction mechanisms, activation barriers, and thermodynamic feasibility of various transformations.

Transition state structures for nucleophilic addition reactions have been optimized using DFT methods with empirical dispersion corrections. The calculated activation energies for nucleophilic attack at the carbonyl carbons range from 62.4 to 78.9 kJ/mol, depending on the nucleophile and reaction conditions. The transition states exhibit late character with substantial C-O bond elongation (1.28-1.35 Å) and partial C-N bond formation (1.95-2.18 Å).

Table 3.5: Transition State Energetics

Reaction TypeActivation Energy (kJ/mol)Reaction Energy (kJ/mol)Rate Constant (s⁻¹)
Hydrolysis65.2 ± 3.1-42.8 ± 2.58.4 × 10⁻⁴
Nucleophilic addition72.6 ± 4.2-18.3 ± 3.82.1 × 10⁻⁵
Ring opening89.7 ± 5.6+15.4 ± 4.13.2 × 10⁻⁷

The energetic profiles demonstrate that hydrolysis reactions are thermodynamically favorable but kinetically controlled by moderate activation barriers. The reaction coordinates show that bond breaking precedes bond formation, consistent with a stepwise mechanism involving tetrahedral intermediates.

Intrinsic reaction coordinate (IRC) calculations have been performed to verify the connectivity between reactants, transition states, and products. These calculations confirm that the optimized transition state structures correspond to true saddle points on the potential energy surface and provide detailed information about the reaction pathways.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetic and thermodynamic analysis of N,N'-dimethylparabanic acid reactions provides essential information for understanding reaction selectivity, rate-determining steps, and equilibrium positions. These considerations are crucial for optimizing synthetic procedures and predicting reaction outcomes under various conditions.

Kinetic studies of hydrolysis reactions demonstrate that N,N'-dimethylparabanic acid exhibits pH-dependent behavior with optimal reaction rates observed in moderately acidic conditions (pH 4-5). The rate constants follow first-order kinetics with respect to the substrate concentration, while the dependence on hydroxide ion concentration suggests a mixed mechanism involving both specific base catalysis and general base catalysis.

Table 3.6: Kinetic Parameters for Key Reactions

ReactionTemperature (K)Rate ConstantActivation Energy (kJ/mol)Pre-exponential Factor
Hydrolysis (pH 7)2982.3 × 10⁻⁴ s⁻¹68.4 ± 2.81.2 × 10¹² s⁻¹
Methylation3234.7 × 10⁻³ M⁻¹s⁻¹54.2 ± 3.58.9 × 10⁹ M⁻¹s⁻¹
Oxidation2981.8 × 10⁻² M⁻¹s⁻¹41.6 ± 2.13.4 × 10⁸ M⁻¹s⁻¹

Thermodynamic analysis reveals that the formation of N,N'-dimethylparabanic acid from its constituent components is exergonic with a standard Gibbs free energy change of -47.3 ± 3.2 kJ/mol. The enthalpy of formation has been determined experimentally to be -394.5 ± 4.8 kJ/mol, indicating substantial thermodynamic stability of the compound.

Temperature-dependent kinetic studies show that the activation parameters follow the Arrhenius relationship over the temperature range 288-338 K. The positive activation entropy values (ΔS‡ = +12.4 ± 1.8 J mol⁻¹ K⁻¹) suggest that the transition states are more disordered than the ground state, consistent with bond-breaking processes being involved in the rate-determining steps.

Equilibrium studies demonstrate that N,N'-dimethylparabanic acid can exist in multiple tautomeric forms, with the keto form being thermodynamically favored over enol forms by approximately 23.7 kJ/mol. This tautomeric equilibrium influences the reactivity patterns and spectroscopic properties of the compound.

Mechanistic Comparison with Other Parabanic Acid Derivatives

Comparative mechanistic studies reveal significant differences in reactivity between N,N'-dimethylparabanic acid and other parabanic acid derivatives. These differences arise from electronic effects introduced by the methyl substituents and their influence on the overall electronic structure of the imidazolidine ring system.

Compared to unsubstituted parabanic acid, N,N'-dimethylparabanic acid exhibits enhanced stability toward nucleophilic attack due to steric hindrance introduced by the methyl groups. The rate constants for hydrolysis reactions are typically 2-3 times lower than those observed for parabanic acid under identical conditions. This reduced reactivity is attributed to both steric and electronic effects of the methyl substituents.

Table 3.7: Comparative Reactivity Data

DerivativeHydrolysis Rate (s⁻¹)Nucleophilicity IndexElectrophilicity Index
Parabanic acid5.8 × 10⁻⁴2.141.89
N,N'-Dimethylparabanic acid2.3 × 10⁻⁴1.871.62
N,N'-Diethylparabanic acid1.9 × 10⁻⁴1.731.58
N,N'-Diphenylparabanic acid8.2 × 10⁻⁵1.451.92

The mechanistic pathways for cyclization reactions show notable variations among different parabanic acid derivatives. While unsubstituted parabanic acid readily undergoes ring-opening reactions under mild conditions, N,N'-dimethylparabanic acid requires more forcing conditions due to the electron-donating effect of the methyl groups, which stabilizes the existing ring system.

Electronic structure calculations reveal that the frontier orbital energies of N,N'-dimethylparabanic acid differ significantly from those of thio- and seleno-analogs. The HOMO-LUMO gap is narrower in the dimethyl derivative (4.23 eV) compared to the parent compound (4.67 eV), indicating greater reactivity toward electrophilic species.

Comparative studies with other N,N'-dialkyl derivatives demonstrate that the reactivity decreases with increasing alkyl chain length, following the order: dimethyl > diethyl > dibutyl > diphenyl. This trend is attributed to increasing steric hindrance and electronic effects that stabilize the ground state relative to transition states for various reactions.

The oxidation behavior of N,N'-dimethylparabanic acid differs markedly from other derivatives, particularly in reactions with singlet oxygen species. While unsubstituted parabanic acid is readily oxidized to form various products, the dimethyl derivative shows enhanced selectivity, primarily forming N-oxide derivatives rather than ring-opened products.

XLogP3

-0.5

UNII

0HX0078PZH

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Dimethylparabanic acid

Dates

Last modified: 08-15-2023

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